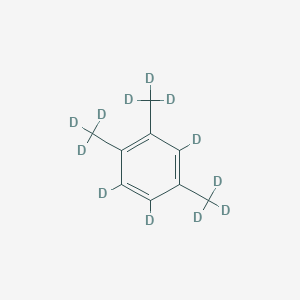

1,2,4-Trimethylbenzene-D12

Overview

Description

1,2,4-Trimethylbenzene-D12 is a deuterated analog of 1,2,4-trimethylbenzene (CAS 95-63-6), where 12 hydrogen atoms are replaced with deuterium (D). This isotopic substitution enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, kinetic studies, and metabolic tracing due to reduced signal interference from protons . While the non-deuterated form (C₉H₁₂, MW 120.19 g/mol) is widely used as a solvent and chemical intermediate, the deuterated variant (C₆D₃(CH₃)₃, approximate MW 132.19 g/mol) serves specialized roles in analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Trimethylbenzene-D12 can be synthesized through the deuteration of 1,2,4-trimethylbenzene. This process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium gas (D2) or deuterated solvents under specific conditions. The reaction is often catalyzed by a metal catalyst such as palladium on carbon (Pd/C) to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound involves the large-scale deuteration of 1,2,4-trimethylbenzene using deuterium gas in the presence of a suitable catalyst. The process is carried out in specialized reactors designed to handle deuterium gas safely and efficiently. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Trimethylbenzene-D12 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,3,5-trimethylbenzoquinone using oxidizing agents such as phthaloyl peroxide.

Substitution: It can undergo electrophilic aromatic substitution reactions, where one of the methyl groups is replaced by another substituent.

Reduction: It can be reduced to form 1,2,4-trimethylcyclohexane using reducing agents like hydrogen gas in the presence of a metal catalyst.

Common Reagents and Conditions:

Oxidation: Phthaloyl peroxide under solvent-free conditions.

Substitution: Various electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.

Major Products Formed:

Oxidation: 2,3,5-Trimethylbenzoquinone.

Substitution: Various substituted 1,2,4-trimethylbenzene derivatives.

Reduction: 1,2,4-Trimethylcyclohexane.

Scientific Research Applications

Scientific Research Applications

A. Liquid Scintillator in Particle Physics

1,2,4-Trimethylbenzene-D12 is utilized as a liquid scintillator in particle physics experiments. It is often mixed with mineral oil to enhance its scintillation properties. This application is crucial for detecting and measuring ionizing radiation in experiments such as the NOνA (NuMI Off-Axis Electron Neutrino Appearance) experiment and Borexino, which are aimed at understanding neutrino properties and interactions .

B. Environmental Monitoring

The compound serves as a marker for environmental monitoring studies. Its presence in air and water samples can indicate contamination from industrial activities or vehicle emissions. Researchers use this compound to trace sources of pollution and assess the impact of aromatic hydrocarbons on ecosystems .

Industrial Applications

A. Chemical Intermediate

This compound acts as an intermediate in the synthesis of various chemicals. It is primarily used to produce trimellitic anhydride, which is a precursor for high-performance polymers . These polymers find applications in coatings, adhesives, and plastics.

B. Solvent in Industrial Processes

The compound is employed as a solvent in various industrial processes due to its effective solvating properties. It is commonly found in formulations for paints, coatings, and cleaning agents . Its ability to dissolve a wide range of substances makes it valuable in manufacturing settings.

Toxicological Studies and Safety Considerations

Research indicates that exposure to 1,2,4-trimethylbenzene can have adverse health effects. Toxicological studies have shown that it may affect the nervous system and reproductive health when inhaled or absorbed through the skin . Therefore, safety measures are essential when handling this compound in laboratory and industrial environments.

Case Study 1: Use in Particle Physics Experiments

In the NOνA experiment, this compound was used as part of the detection system for neutrinos. The scintillation light produced by the compound allowed researchers to measure neutrino interactions with high precision.

Case Study 2: Environmental Pollution Tracking

A study conducted on air quality monitoring utilized this compound as a tracer for assessing pollution levels around industrial sites. The findings helped identify specific sources of contamination and informed regulatory actions to mitigate environmental impact.

Mechanism of Action

The mechanism of action of 1,2,4-trimethylbenzene-D12 involves its interaction with molecular targets and pathways in various chemical and biological systems. In oxidation reactions, it undergoes electron transfer processes to form oxidized products. In substitution reactions, it participates in electrophilic aromatic substitution mechanisms where an electrophile replaces one of the methyl groups. In reduction reactions, it accepts hydrogen atoms to form reduced products.

Comparison with Similar Compounds

Structural and Isotopic Differences

Deuterated aromatic compounds are distinguished by the number and position of deuterium substitutions. Key comparisons include:

Table 1: Structural and Isotopic Properties

Key Observations :

- Deuterated analogs exhibit higher molecular weights proportional to the number of substituted D atoms.

- Substitution patterns influence applications; for example, this compound is optimized for proton decoupling in NMR, while tetramethylbenzene-d14 is used in high-precision isotopic labeling .

Physicochemical Properties

Deuteration minimally alters boiling/melting points but significantly affects vibrational spectra and solubility in deuterated solvents:

Table 2: Comparative Physicochemical Data

*Estimated based on non-deuterated analogs .

Research Findings :

- The Texas Commission on Environmental Quality (TCEQ) reports that non-deuterated trimethylbenzenes exhibit moderate volatility (vapor pressure ~1–2 mmHg at 25°C) and low water solubility, consistent with deuterated forms .

- Deuterated compounds show negligible differences in hydrophobicity (Log P) but improved stability in oxidative environments due to stronger C-D bonds .

Table 3: Functional Comparisons

Notable Studies:

- The U.S. EPA Integrated Risk Information System (IRIS) highlights the non-deuterated 1,2,4-trimethylbenzene’s low acute toxicity (oral LD₅₀ > 2000 mg/kg in rats), suggesting deuterated forms may share similar safety profiles .

- CymitQuimica emphasizes the role of deuterated trimethylbenzenes in elucidating reaction mechanisms via kinetic isotope effects .

Biological Activity

1,2,4-Trimethylbenzene-D12 (TMB-D12) is a deuterated form of 1,2,4-trimethylbenzene (TMB), which is an aromatic hydrocarbon commonly found in various industrial applications. Understanding the biological activity of TMB-D12 is essential for assessing its potential health impacts and environmental effects. This article reviews the existing literature on the biological activity of TMB-D12, focusing on its toxicological profiles, metabolic pathways, and effects on various biological systems.

Chemical Structure and Properties

This compound has a molecular formula of C10H12D12, indicating that it contains twelve deuterium atoms replacing hydrogen atoms in the original TMB structure. This isotopic substitution can influence its biological behavior and metabolic pathways.

Acute Toxicity

Research indicates that exposure to 1,2,4-trimethylbenzene can lead to various acute effects. A study involving male Fischer-344 rats administered doses of TMB revealed significant findings:

- Mortality Rates : High-dose groups (2.0 g/kg) exhibited a mortality rate of 100% by day three of treatment. In contrast, control groups showed no fatalities .

- Histopathological Findings : Examination of organs revealed mottled thymus and liver surfaces in high-dose groups, suggesting severe systemic toxicity .

Behavioral Effects

Studies have shown that exposure to TMB can affect locomotor activity and cognitive functions:

- Increased Locomotor Activity : Rats exposed to TMB demonstrated significantly increased spontaneous locomotor activity in open field tests .

- Cognitive Impairment : Impaired passive avoidance behaviors were noted in treated groups compared to controls .

Metabolic Pathways

The metabolism of TMB-D12 involves several pathways that may differ from its non-deuterated counterpart. The primary metabolic processes include:

- Oxidation : TMB undergoes oxidation primarily in the liver, forming various metabolites that can be detected in urine.

- Excretion : Studies have indicated that urinary excretion rates of metabolites such as dimethylhippuric acid (DMHA) are significantly elevated following exposure to TMB .

Case Study 1: Human Exposure

A study comparing inhalation exposure to TMB alone versus exposure to white spirit (which contains TMB) found that:

- Increased Blood Levels : Blood levels of TMB were markedly higher during exposure to white spirit compared to TMB alone.

- CNS Symptoms : No significant central nervous system symptoms were reported during the study despite elevated exposure levels .

Case Study 2: Long-term Exposure in Animals

A long-term study assessed the carcinogenic potential of TMB in Sprague-Dawley rats:

- Exposure Duration : Rats were exposed to doses of 800 mg/kg over 104 weeks.

- Findings : No significant neurotoxicity was observed; however, notable changes in hematological parameters were recorded, including decreased red blood cell counts in high-exposure groups .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1,2,4-Trimethylbenzene-D12 in laboratory environments?

- Methodological Answer : Use EN 374-certified chemical-resistant gloves and respirators in poorly ventilated areas. Implement preventive skin protection (e.g., barrier creams) and ensure thorough handwashing post-handling. Environmental contamination must be minimized by using sealed containers and avoiding drainage systems . For repeated glove use, clean and ventilate gloves before reuse, and confirm chemical compatibility with manufacturers .

Q. How can researchers verify the isotopic purity of this compound?

- Methodological Answer : Isotopic purity (e.g., 98 atom% deuterium) is typically confirmed via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Compare deuterium integration ratios in NMR spectra against non-deuterated analogs. For HRMS, monitor the molecular ion cluster (e.g., [M+Dₙ]⁺) to assess isotopic enrichment .

Q. Which analytical techniques are optimal for quantifying this compound in environmental or biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with deuterium-specific detection is preferred. Use stable isotope dilution analysis (SIDA) by spiking deuterated internal standards (e.g., Hydroquinone-D6) to correct for matrix effects and ionization variability. Calibrate with serial dilutions (e.g., 1.00 ng/mL) to ensure linearity .

Advanced Research Questions

Q. How do deuterium isotope effects (KIEs) influence the reactivity of this compound in catalytic systems?

- Methodological Answer : Deuteration alters bond dissociation energies (C-D vs. C-H), affecting reaction kinetics. Design experiments to compare activation energies (Eₐ) of deuterated and non-deuterated compounds using Arrhenius plots. For example, in hydrogenation studies, monitor rate constants (k) under controlled temperatures to quantify KIEs .

Q. What strategies resolve spectral overlaps between this compound and its non-deuterated counterpart in complex mixtures?

- Methodological Answer : Employ tandem mass spectrometry (MS/MS) to isolate deuterium-specific fragment ions. For NMR, use ²H-decoupling or 2D heteronuclear correlation (HETCOR) experiments to distinguish deuterated signals. Cross-validate with chromatographic retention time shifts caused by isotopic mass differences .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., logP, boiling point) of deuterated aromatics?

- Methodological Answer : Discrepancies often arise from varying isotopic purity or measurement techniques. Replicate experiments using standardized methods (e.g., ASTM procedures) and cross-reference data from authoritative databases like NIST Chemistry WebBook. For logP, use shake-flask partitioning with deuterated solvents to minimize solvent isotope effects .

Q. What methodologies ensure the stability of this compound under extreme experimental conditions (e.g., high temperature/pH)?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to elevated temperatures (e.g., 40–80°C) or pH extremes. Monitor degradation via GC-MS or HPLC-UV, tracking deuterium loss or byproduct formation. Store samples in inert atmospheres (e.g., argon) at 0–6°C to prolong stability .

Properties

IUPAC Name |

1,2,4-trideuterio-3,5,6-tris(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-7-4-5-8(2)9(3)6-7/h4-6H,1-3H3/i1D3,2D3,3D3,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHJZXXIDMPWGX-ZPMNDIOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.